molecular formula C9H11FO2 B3031977 1-(Dimethoxymethyl)-2-fluorobenzene CAS No. 90470-67-0

1-(Dimethoxymethyl)-2-fluorobenzene

Cat. No. B3031977
CAS RN: 90470-67-0
M. Wt: 170.18 g/mol
InChI Key: GHRDHBIBFZLUJM-UHFFFAOYSA-N
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Description

Dimethoxymethane, also known as methylal, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste . It is the dimethyl acetal of formaldehyde . Dimethoxymethane is soluble in three parts water and miscible with most common organic solvents .


Synthesis Analysis

Dimethoxymethane can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . Another method involves the selective oxidation of methanol over catalysts with redox and acid functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, physical properties can include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Fluorescent Probes

The compound can be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .

Environmental Monitoring

As mentioned above, “2-Fluorobenzaldehyde dimethyl acetal” can be used in the creation of fluorescent probes, which are widely used in environmental monitoring . These probes can detect specific molecules or activities within cells through fluorescence signals, providing valuable information about the environment.

Food Safety

Similarly, the fluorescent probes derived from “2-Fluorobenzaldehyde dimethyl acetal” can be used in food safety applications . They can help detect harmful substances or contaminants in food products, ensuring their safety for consumption.

Biomedical Applications

The fluorescent probes created using “2-Fluorobenzaldehyde dimethyl acetal” have been widely used in various biomedical fields . They can be used to detect specific biomolecules or molecular activities within cells, contributing to the advancement of biomedical research.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical and how to handle it safely. An SDS for a similar compound, dimethoxymethane, indicates that it is a highly flammable liquid and vapor .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if the compound has potential uses in medicine, future research might focus on clinical trials .

properties

IUPAC Name

1-(dimethoxymethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRDHBIBFZLUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465579
Record name 1-(Dimethoxymethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethoxymethyl)-2-fluorobenzene

CAS RN

90470-67-0
Record name 1-(Dimethoxymethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90470-67-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Electrolyte: 1013 g (9.206 mol) of 2-fluorotoluene, 675 g of acetic anhydride, 338 g of triethylmethylammonium methyl sulfate and 4727 g of acetic acid
Quantity
1013 g
Type
reactant
Reaction Step One
Quantity
675 g
Type
reactant
Reaction Step Two
Name
triethylmethylammonium methyl sulfate
Quantity
338 g
Type
reactant
Reaction Step Three
Quantity
4727 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 12.2 g of 2-fluorobenzaldehyde, 15 ml of 2,2-dimethoxypropane and 0.1 g of 4-toluenesulphonic acid was stirred at room temperature. After 24 hours, diethyl ether was added and the resultant solution washed with saturated sodium bicarbonate solution. Drying and evaporation of the organic phase gave the crude acetal. Distillation under vacuum at 90°-95° C./0.08 mm yielded the title compound as a colourless oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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